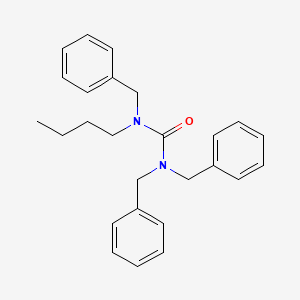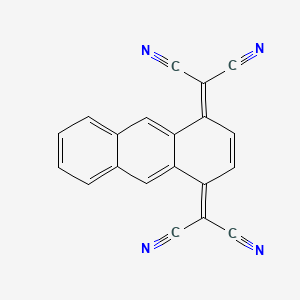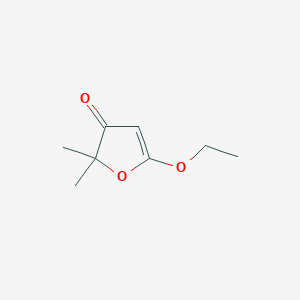![molecular formula C50H86O4S2 B14399917 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] CAS No. 88661-01-2](/img/structure/B14399917.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is a chemical compound known for its unique structure and properties It consists of two phenol groups connected by a disulfide bond, with each phenol group substituted with a hydroxymethyl group and an octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] typically involves the reaction of 6-(hydroxymethyl)-4-octadecylphenol with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or dichloromethane.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents in aqueous or organic solvents.
Substitution: Halides or electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is primarily related to its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial. The phenolic groups can also scavenge free radicals, contributing to its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-methylphenol]
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol]
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is unique due to its long octadecyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
88661-01-2 |
|---|---|
Molecular Formula |
C50H86O4S2 |
Molecular Weight |
815.3 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-(hydroxymethyl)-5-octadecylphenyl]disulfanyl]-6-(hydroxymethyl)-4-octadecylphenol |
InChI |
InChI=1S/C50H86O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-37-45(41-51)49(53)47(39-43)55-56-48-40-44(38-46(42-52)50(48)54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-40,51-54H,3-36,41-42H2,1-2H3 |
InChI Key |
OKSTYMKVBKZREI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CCCCCCCCCCCCCCCCCC)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)


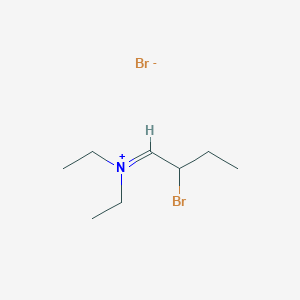
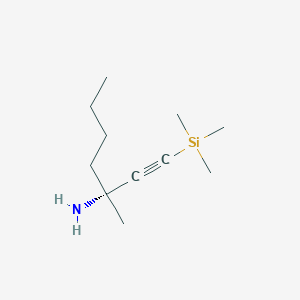
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
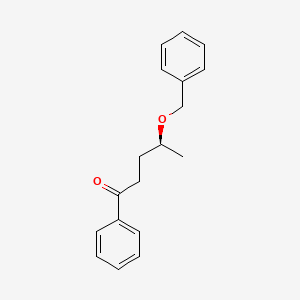
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

